

Solubility and stability of Tannagine in different solvents

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Technical Guide: Physicochemical Properties of Tannagine

Disclaimer: Information regarding the specific compound "**Tannagine**" (CAS RN: 123750-34-5) is not publicly available in peer-reviewed literature. This guide has been constructed based on the general properties of tannins and established methodologies for solubility and stability testing of natural products for research and drug development professionals. All data presented is hypothetical and for illustrative purposes only.

Introduction to Tannagine

Tannagine is a chemical entity listed with CAS number 123750-34-5.[1] While specific structural and functional details are not available in the public domain, its name suggests a potential relation to the tannin class of polyphenolic compounds. Tannins are known for their ability to precipitate proteins and their antioxidant properties.[2] The solubility and stability of such compounds are critical parameters that influence their bioavailability, formulation, and therapeutic efficacy. This document outlines the standard methodologies and potential solubility and stability profiles for a compound like **Tannagine**.

Solubility Profile

The solubility of a compound is a fundamental property assessed early in drug development. It is typically determined in a range of solvents relevant to purification, formulation, and biological



testing.

Hypothetical Solubility Data

The following table summarizes the expected solubility of a tannin-like compound in various common laboratory solvents at ambient temperature.

Solvent	Classification	Expected Solubility (mg/mL)	
Water	Aqueous	> 100 (Highly Soluble)[3]	
Phosphate-Buffered Saline (PBS) pH 7.4	Aqueous Buffer	> 50 (Soluble)	
Dimethyl Sulfoxide (DMSO)	Organic	> 100 (Highly Soluble)[3]	
Ethanol (EtOH)	Organic	10 - 30 (Sparingly Soluble)[3]	
Methanol (MeOH)	Organic	> 30 (Soluble)	
Acetone	Organic	1 - 10 (Slightly Soluble)	
Dichloromethane (DCM)	Organic	< 1 (Practically Insoluble)	
Hexanes	Organic	< 0.1 (Insoluble)	

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a common method for determining the kinetic solubility of a compound using a plate-based method.

- Preparation of Stock Solution: Prepare a 10 mM stock solution of Tannagine in 100% DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.
- Addition of Aqueous Buffer: Add the selected aqueous buffer (e.g., PBS pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.



- Incubation: Shake the plate at room temperature for a period of 1.5 to 2 hours.
- Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Stability Profile

Stability testing is crucial to determine a drug substance's shelf-life and to identify optimal storage conditions.[4] Studies are designed to assess how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5]

Hypothetical Stability Data: Solid-State Stability

The table below illustrates potential results from an accelerated stability study on solid **Tannagine**, according to ICH guidelines.[6]

Condition	Time Point	Assay (%)	Total Degradants (%)	Appearance
25°C / 60% RH	0 Months	99.8	0.2	White to off-white powder
3 Months	99.6	0.4	No change	
6 Months	99.5	0.5	No change	
40°C / 75% RH	0 Months	99.8	0.2	White to off-white powder
1 Month	98.9	1.1	No change	
3 Months	97.5	2.5	Slight yellowing	
6 Months	95.2	4.8	Yellowish powder	
Photostability	1.2 million lux hours	96.1	3.9	Slight discoloration



Experimental Protocol: Accelerated Stability Study

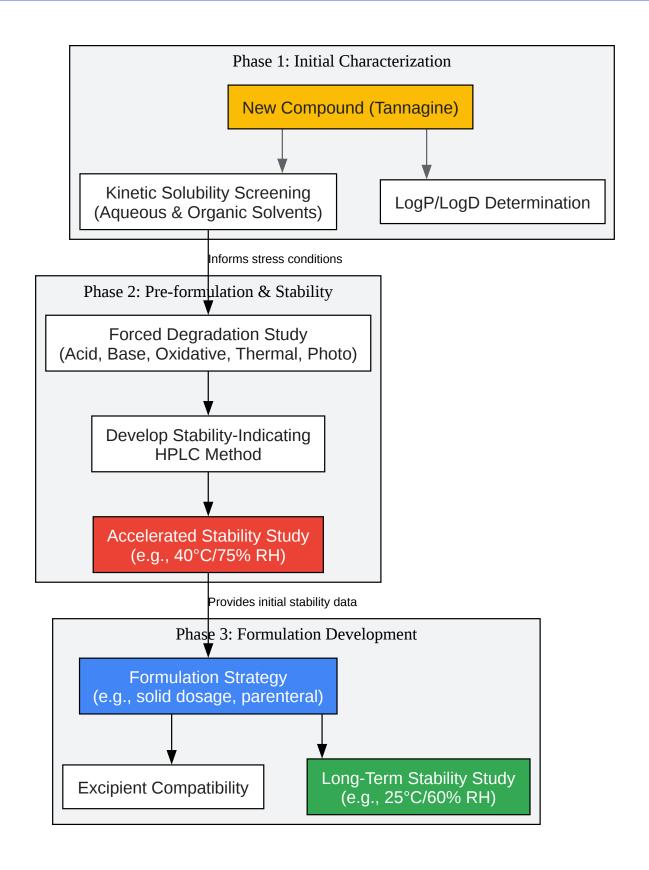
This protocol outlines a typical accelerated stability study for a solid drug substance.

- Sample Preparation: Package the drug substance (Tannagine) in the proposed containerclosure system. For comparative purposes, some samples may be placed in open glass vials.
- Storage Conditions: Place the samples in calibrated stability chambers set to accelerated conditions, such as 40°C ± 2°C and 75% RH ± 5% RH.[4]
- Time Points: Withdraw samples at predetermined time points, for example, initial (0), 1, 3, and 6 months.
- Analysis: At each time point, analyze the samples for key attributes.[8]
 - Assay and Impurities: Use a stability-indicating HPLC method to determine the potency of the drug substance and quantify any degradation products.
 - Appearance: Visually inspect the sample for any changes in color, form, or clarity.
 - Moisture Content: Determine the water content using Karl Fischer titration.
- Data Evaluation: Evaluate the data to identify degradation trends and establish a tentative shelf-life.

Visualizations Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical flow of assessing the key physicochemical properties of a new chemical entity like **Tannagine**.





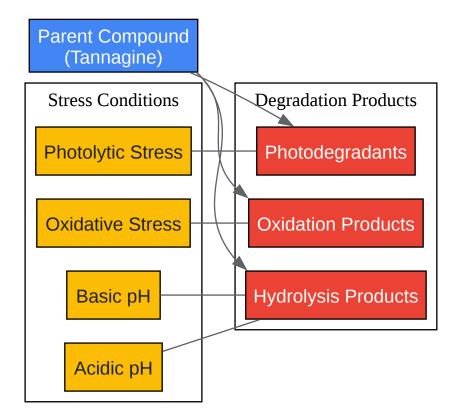
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Physicochemical Assessment Workflow



General Degradation Pathway

This diagram shows a generalized pathway for the degradation of a compound under various stress conditions, which is investigated during forced degradation studies.



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Generalized Forced Degradation Pathways

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